molecular formula C16H14O8 B14388622 4-[(Acetyloxy)methyl]-2-oxo-2H-1-benzopyran-5,7-diyl diacetate CAS No. 90059-76-0

4-[(Acetyloxy)methyl]-2-oxo-2H-1-benzopyran-5,7-diyl diacetate

Cat. No.: B14388622
CAS No.: 90059-76-0
M. Wt: 334.28 g/mol
InChI Key: BIGQBJODSXLOAH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Acetyloxy)methyl]-2-oxo-2H-1-benzopyran-5,7-diyl diacetate typically involves the esterification of a coumarin derivative. One common method involves the reaction of 4-hydroxycoumarin with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(Acetyloxy)methyl]-2-oxo-2H-1-benzopyran-5,7-diyl diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products Formed

    Hydrolysis: Formation of 4-hydroxycoumarin and acetic acid.

    Oxidation: Formation of coumarin-quinone derivatives.

    Reduction: Formation of 4-[(hydroxymethyl)]-2-oxo-2H-1-benzopyran-5,7-diyl diacetate.

    Substitution: Formation of various substituted coumarin derivatives.

Scientific Research Applications

4-[(Acetyloxy)methyl]-2-oxo-2H-1-benzopyran-5,7-diyl diacetate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other coumarin derivatives and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, such as anticoagulant and anticancer activities.

    Industry: Utilized in the production of dyes, fragrances, and optical brighteners.

Mechanism of Action

The mechanism of action of 4-[(Acetyloxy)methyl]-2-oxo-2H-1-benzopyran-5,7-diyl diacetate involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit enzymes such as cyclooxygenase and lipoxygenase, leading to anti-inflammatory effects. It may also interact with DNA and proteins, contributing to its antimicrobial and anticancer activities. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Acetyloxy)methyl]-2-oxo-2H-1-benzopyran-5,7-diyl diacetate is unique due to its specific acetoxy groups, which confer distinct chemical reactivity and biological properties.

Properties

CAS No.

90059-76-0

Molecular Formula

C16H14O8

Molecular Weight

334.28 g/mol

IUPAC Name

(5,7-diacetyloxy-2-oxochromen-4-yl)methyl acetate

InChI

InChI=1S/C16H14O8/c1-8(17)21-7-11-4-15(20)24-14-6-12(22-9(2)18)5-13(16(11)14)23-10(3)19/h4-6H,7H2,1-3H3

InChI Key

BIGQBJODSXLOAH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=CC(=O)OC2=C1C(=CC(=C2)OC(=O)C)OC(=O)C

Origin of Product

United States

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